1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one
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Overview
Description
The compound 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one is a complex organic molecule characterized by its unique combination of a triazolopyrimidine core, a piperazine ring, and a phenylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Intermediates: : The synthesis of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one typically begins with readily available starting materials such as 4-methylbenzylamine, piperazine, and 4-phenylbutan-1-one.
Formation of Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a series of cyclization reactions involving the condensation of an amino-substituted pyrimidine with an azide derivative under suitable reaction conditions, often utilizing a catalyst or a suitable base in a solvent like acetonitrile or dimethylformamide.
Coupling with Piperazine Ring: : The triazolopyrimidine core is then coupled with a piperazine ring through nucleophilic substitution, usually under reflux conditions in the presence of a base such as potassium carbonate.
Attachment of Phenylbutanone Moiety: : The final step involves the attachment of the phenylbutanone moiety through a Friedel-Crafts acylation reaction, where the piperazine derivative is reacted with 4-phenylbutan-1-one in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automation and advanced monitoring systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the phenylbutanone moiety, forming corresponding ketone or alcohol derivatives under controlled conditions using oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: : Reduction reactions can convert the triazolopyrimidine core into various reduced derivatives, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the piperazine nitrogen atoms, introducing various functional groups for further derivatization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products
Oxidation products: Corresponding ketones or alcohols.
Reduction products: Reduced triazolopyrimidine derivatives.
Substitution products: Functionalized derivatives with various groups attached to the aromatic rings or nitrogen atoms.
Scientific Research Applications
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one has shown potential in various fields of scientific research:
Chemistry
Catalysis: : Used as a ligand in coordination chemistry to form complexes with transition metals, facilitating various catalytic reactions.
Biology
Enzyme Inhibition: : Investigated for its inhibitory effects on specific enzymes, aiding in the study of enzyme kinetics and mechanism.
Medicine
Pharmacology: : Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Preclinical studies have shown promising results in animal models.
Industry
Material Science:
Mechanism of Action
The exact mechanism of action of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one varies depending on its application:
Molecular Targets
Receptor Binding: : Binds to specific receptors in the body, modulating their activity and resulting in therapeutic effects.
Enzyme Inhibition: : Inhibits the activity of specific enzymes by binding to their active sites, preventing substrate interaction and subsequent catalytic activity.
Pathways Involved
Signaling Pathways: : Influences cellular signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation and apoptosis.
Metabolic Pathways: : Modulates metabolic pathways by affecting enzyme activity, altering the production and utilization of key metabolites.
Comparison with Similar Compounds
Comparing 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one with similar compounds highlights its unique features:
Similar Compounds
1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one: : The fluorine substituent provides different electronic properties, potentially altering its biological activity and reactivity.
1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one: : The methoxy group introduces steric and electronic effects that can influence its pharmacokinetic properties and interactions with biological targets.
Uniqueness
The presence of a methyl group at the 4-position of the phenyl ring in this compound provides unique steric and electronic properties that can affect its binding affinity to biological targets and its overall chemical reactivity. This distinct feature can result in different pharmacological profiles compared to its analogs.
Exploring the synthesis, chemical reactivity, and applications of this compound uncovers its vast potential in various fields of science and industry. This comprehensive understanding aids in advancing research and developing novel applications. What aspect of this compound do you find most intriguing?
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c1-19-10-12-21(13-11-19)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFHUMJDNSIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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